

Advanced Chromatographic Protocol for Fluoxastrobin & Metabolite Profiling

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Compound of Interest

Compound Name: (E)-Deschlorophenyl Fluoxastrobin

CAS No.: 852429-78-8

Cat. No.: B587759

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Executive Summary

This protocol details a validated, high-sensitivity method for the simultaneous quantitation of Fluoxastrobin (HEC 5725) and its major environmental degradates: HEC 5725-deschlorophenyl and HEC 5725-oxazepine.[1] Utilizing Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), this method achieves Limits of Quantitation (LOQ) as low as 0.05 µg/kg (ppb).

The method addresses critical challenges such as the separation of E/Z isomers, matrix suppression in complex soil samples, and the polarity differences between the parent compound and its metabolites.

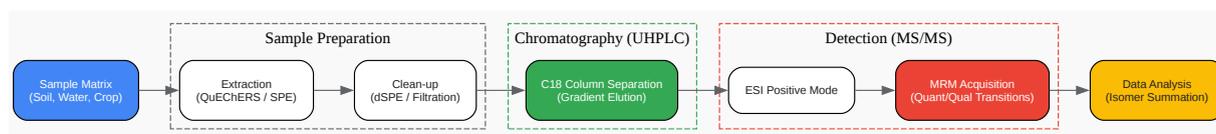
Analyte Chemistry & Metabolic Pathway

Fluoxastrobin ((E)-{2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yloxy]phenyl}(5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime) degrades primarily through cleavage of the chlorophenyl ether linkage and modification of the dioxazine ring.

Target Analytes

Analyte ID	Common Name	Chemical Nature	Relevance
HEC 5725	Fluoxastrobin (E-isomer)	Parent Active	Primary Fungicide
HEC 5725-Z	Z-Fluoxastrobin	Isomer/Degradate	Photo-isomerization product
HEC 5725-des-Cl	Deschlorophenyl-fluoxastrobin	Metabolite	Major aquatic/soil degradate
HEC 5725-oxazepine	Fluoxastrobin-oxazepine	Metabolite	Ring-rearrangement product

Visualization: Analytical Workflow



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Caption: Operational workflow from sample extraction to MS/MS quantitation.

Sample Preparation Protocols

Protocol A: Solid Matrices (Soil & Crops) - Modified QuEChERS

Best for: Soil, Cucumber, Tomato, Wheat.

- Homogenization: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.
- Hydration (Dry samples only): If analyzing dry soil or straw, add 10 mL water and vortex; let stand for 15 mins.

- Extraction:
 - Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.
 - Add internal standard (ISTD) solution (e.g., HEC 5725-dioxazin-D4 at 0.1 µg/mL).
 - Shake vigorously for 1 min.
- Salting Out:
 - Add QuEChERS salts: 4 g MgSO₄, 1 g NaCl, 1 g Na-Citrate, 0.5 g Na-Hydrogencitrate.
 - Shake immediately and vigorously for 1 min to prevent clumping.
 - Centrifuge at 4,000 rpm for 5 mins.
- Clean-up (dSPE):
 - Transfer an aliquot of the supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 (to remove lipids/pigments).
 - Note: For acidic metabolites (e.g., carboxylic acid forms), reduce or omit PSA as it may retain acidic analytes. Use only C18/MgSO₄ if acid metabolites are critical.
 - Centrifuge at 4,000 rpm for 5 mins.
- Final Prep: Filter extract through a 0.2 µm PTFE filter into an autosampler vial.

Protocol B: Water Samples - Direct Injection or SPE

Best for: Surface water, Groundwater.

- Direct Injection (High Sensitivity Instruments): Filter 1 mL of water sample (0.2 µm Nylon), add 10 µL of ISTD, and inject directly.
- SPE Enrichment (Trace Analysis < 10 ppt):
 - Cartridge: Oasis HLB (200 mg).

- Condition: 5 mL MeOH followed by 5 mL Water.
- Load: 100-500 mL water sample.
- Elute: 2 x 3 mL Methanol.
- Evaporate to dryness and reconstitute in 1 mL Mobile Phase A:B (90:10).

Chromatographic Conditions (UHPLC)

System: Agilent 1290 Infinity II / Waters ACQUITY UPLC or equivalent. Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 μ m) or Waters BEH C18.

- Why C18? Provides robust retention for the hydrophobic parent and adequate retention for the more polar des-chlorophenyl metabolite.

Mobile Phases:

- Solvent A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.
 - Expert Tip: Ammonium formate is crucial for stabilizing the [M+H]⁺ ion formation in strobilurins.
- Solvent B: Methanol + 0.1% Formic Acid.^{[2][3]}
 - Note: Methanol often provides better selectivity for the E/Z isomers compared to Acetonitrile.

Gradient Profile:

Time (min)	Flow Rate (mL/min)	% Solvent A	% Solvent B	Curve
0.00	0.40	95	5	Initial
1.00	0.40	95	5	Hold
8.00	0.40	5	95	Linear
10.00	0.40	5	95	Wash
10.10	0.40	95	5	Re-equilibrate

| 13.00 | 0.40 | 95 | 5 | End |

Column Temperature: 40°C Injection Volume: 2–5 µL

Mass Spectrometry Parameters (MS/MS)

Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[2] Source Conditions (Generic for Triple Quad):

- Capillary Voltage: 3.5 kV
- Desolvation Temp: 400°C
- Desolvation Gas Flow: 900 L/hr
- Cone Gas: 50 L/hr

MRM Transition Table (Critical Data)

Use these transitions for method setup. Dwell times should be auto-calculated based on peak width, typically 20-50ms.

Analyte	Precursor Ion (m/z)	Product Ion (Quant)	Product Ion (Qual)	Collision Energy (V)	Retention Time (approx)
Fluoxastrobin (HEC 5725)	459.2	188.1	427.1	20 / 15	6.5 min
HEC 5725-des-Cl	349.2	102.1	317.1	25 / 18	4.4 min
HEC 5725-oxazepine	409.2	169.1	365.1	22 / 16	6.7 min
ISTD (Dioxazin-D4)	463.2	188.1	431.1	20 / 15	6.5 min

Note: The Z-isomer of Fluoxastrobin typically shares the same transitions as the E-isomer. If chromatographically resolved (usually eluting 0.2-0.5 min earlier), it should be integrated separately or summed depending on regulatory requirements.

Expert Insights & Troubleshooting

Isomer Separation (E vs. Z)

Fluoxastrobin exists primarily as the E-isomer (>90%). The Z-isomer is less active but is a known residue.

- Challenge: On standard C18 columns with fast gradients, E and Z may co-elute or appear as a "shoulder."
- Solution: To separate them, lower the slope of the gradient (e.g., 0.5% B increase per minute) around the elution time, or switch to a Phenyl-Hexyl column, which offers superior selectivity for geometric isomers due to pi-pi interactions.

Matrix Effects

Soil and green plant matrices often cause signal suppression in ESI+.

- Diagnosis: Monitor the ISTD response. If it drops <80% compared to a solvent standard, suppression is significant.
- Remediation:
 - Matrix-Matched Calibration: Prepare standards in blank matrix extract. This is the most effective compensation method.
 - Dilution: Dilute the final extract 1:5 or 1:10 with Mobile Phase A. Modern Triple Quads have enough sensitivity to handle this dilution while virtually eliminating matrix effects.

Carryover

Strobilurins can be "sticky" in LC systems.

- Protocol: Use a needle wash solution of 50:50 ACN:Isopropanol + 0.1% Formic Acid. Ensure the wash time is at least 10 seconds between injections.

References

- U.S. Environmental Protection Agency (EPA). (2017). Environmental Chemistry Method for Fluoxastrobin & Degradates in Water (MRID 50428701). [[Link](#)]
- European Food Safety Authority (EFSA). (2018).[4] Public consultation on the active substance fluoxastrobin. [[Link](#)][4]
- ResearchGate (Methods Repository). Simultaneous Determination of Fluoxastrobin and Tebuconazole in Cucumber and Soil. [[Link](#)]

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